molecular formula C6H3BrF3N B2969471 6-Bromo-2-(difluoromethyl)-3-fluoropyridine CAS No. 1806763-56-3

6-Bromo-2-(difluoromethyl)-3-fluoropyridine

Cat. No. B2969471
CAS RN: 1806763-56-3
M. Wt: 225.996
InChI Key: UIDOBGOJLVDHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a routine synthesis was performed to furnish a compound which incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif . Another study explored the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the small molecule crystal structure of a compound incorporating a difluoromethyl group was solved, which uncovered that the difluoromethyl group was disordered within the packing arrangement .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-2-(difluoromethyl)-3-fluoropyridine” are not available, similar compounds have been studied. For instance, a compound with a difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif was synthesized .

Scientific Research Applications

Deprotonation and Cross-Coupling Reactions

Research demonstrates the utility of fluoro aromatics, including 6-Bromo-2-(difluoromethyl)-3-fluoropyridine derivatives, in deprotonation and cross-coupling reactions. These processes are pivotal for constructing complex molecules, showcasing the compound's role in facilitating the synthesis of pharmacologically relevant structures (Awad et al., 2004).

Synthesis of Disubstituted Fluoropyridines

The compound is instrumental in synthesizing disubstituted fluoropyridines, which are crucial for developing new materials and bioactive molecules. This application highlights its versatility in contributing to the diversification of molecular scaffolds for drug discovery and material science (Sutherland & Gallagher, 2003).

Coordination Chemistry

6-Bromo-2-(difluoromethyl)-3-fluoropyridine derivatives are utilized in coordination chemistry to form novel complexes with metals. These complexes have potential applications in catalysis, material science, and as models for studying metal-ligand interactions (Schäffler et al., 2006).

Nitrogen-Boron Coordination

The compound facilitates the study of nitrogen-boron coordination, which is significant in developing boron-based drugs and materials. This research area explores the bonding characteristics and potential applications of boron-containing compounds in medicine and material engineering (Steciuk et al., 2015).

Halogen-Rich Intermediates

Its role in generating halogen-rich intermediates for the synthesis of pentasubstituted pyridines underlines the compound's importance in creating densely functionalized molecules for advanced organic synthesis, potentially leading to new drugs and materials (Wu et al., 2022).

properties

IUPAC Name

6-bromo-2-(difluoromethyl)-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDOBGOJLVDHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(difluoromethyl)-3-fluoropyridine

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